Gadolinium trifluoride

Description

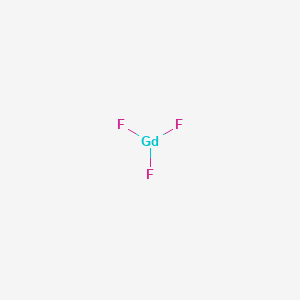

Structure

2D Structure

Properties

CAS No. |

13765-26-9 |

|---|---|

Molecular Formula |

F3Gd |

Molecular Weight |

214.2 g/mol |

IUPAC Name |

gadolinium(3+);trifluoride |

InChI |

InChI=1S/3FH.Gd/h3*1H;/q;;;+3/p-3 |

InChI Key |

TYIZUJNEZNBXRS-UHFFFAOYSA-K |

SMILES |

F[Gd](F)F |

Canonical SMILES |

[F-].[F-].[F-].[Gd+3] |

Other CAS No. |

13765-26-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis and Crystal Structure of Gadolinium Trifluoride

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound. A common approach involves the reaction of gadolinium oxide (Gd2O3) with ammonium (B1175870) bifluoride (NH4HF2) in a two-step heating process. wikipedia.org Another method is the reaction of gadolinium chloride (GdCl3) with hydrofluoric acid (HF), which produces a hydrated form of GdF3. wikipedia.org Anhydrous GdF3 can then be obtained by heating the hydrate (B1144303) with ammonium bifluoride. wikipedia.org More advanced synthesis techniques, such as ultrasonic and salt-assisted methods, have been explored to control the morphology and composition of GdF3 nanocrystals at room temperature. rsc.orgrsc.org Additionally, an ion exchange process using gadolinium hydroxycarbonate (Gd(OH)CO3) solid microspheres as precursors has been used to create uniform GdF3 microspheres with controllable phases and structures. nih.gov

Crystal Structure and Phase Behavior

This compound typically crystallizes in an orthorhombic structure, belonging to the Pnma space group. wikipedia.org This is the stable form at room temperature. researchgate.net However, like other rare earth trifluorides, GdF3 can exhibit polymorphism, with a hexagonal phase also being possible, though it is generally unstable at room temperature. researchgate.netiucr.org The crystal structure of thin films of GdF3 can be influenced by the deposition conditions and the substrate used. For instance, films deposited on calcium fluoride (B91410) (CaF2) substrates have shown reduced inhomogeneity and higher density compared to those on fused silica (B1680970), due to heteroepitaxial growth. merckgroup.com

Table 1: Crystallographic Data of this compound

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| --- | --- |

Data sourced from multiple scientific references. wikipedia.org

Structural Characterization and Morphological Control of Gadolinium Trifluoride

Crystalline Phases and Polymorphism in Gadolinium Trifluoride Systems

This compound exhibits polymorphism, meaning it can exist in more than one crystalline form. The two most prominent phases are the low-temperature orthorhombic phase and the high-temperature hexagonal phase. The transition between these phases is a key area of study, as the crystal structure significantly influences the material's properties.

At ambient conditions, GdF₃ typically adopts an orthorhombic crystal structure (β-YF₃ type). However, it can undergo a polymorphic transformation to a hexagonal tysonite-type structure (LaF₃ type) under specific conditions of temperature or pressure. lookchem.comresearchgate.net

Studies have shown that this phase transition can be induced by applying high pressure. At room temperature, the orthorhombic phase of GdF₃ transforms into the hexagonal phase within a pressure range of 5.5 to 9.3 GPa. researchgate.netnih.gov This pressure-induced transition is a common feature for several rare-earth trifluorides. researchgate.netnih.gov

The transition is also thermally driven. Upon heating, the orthorhombic form transforms into the hexagonal phase at high temperatures. lookchem.com Reported temperatures for this polymorphic transformation vary, with values cited at 1173 K (900 °C) and 1348 K (1075 °C). lookchem.com Interestingly, this transformation from the low-temperature orthorhombic modification to the high-temperature hexagonal phase is accompanied by an increase in density of approximately 2.1%. lookchem.comresearchgate.net

| Transition Type | Condition | Value | Initial Phase | Final Phase | Associated Change |

|---|---|---|---|---|---|

| Pressure-Induced | Pressure Range | 5.5 - 9.3 GPa | Orthorhombic | Hexagonal | Structural Reorganization |

| Temperature-Induced | Transformation Temperature | ~1173 K - 1348 K | Orthorhombic | Hexagonal | ~2.1% Increase in Density |

The hexagonal phase of GdF₃ is often more desirable for applications such as phosphors, as it can be a more efficient host material for luminescent ions compared to the orthorhombic form. nih.govrsc.org However, the hexagonal phase is thermodynamically unstable at room temperature. nih.govrsc.org To overcome this limitation, researchers have developed strategies to stabilize the hexagonal phase at ambient temperatures.

A prominent and successful strategy involves doping the GdF₃ crystal lattice with alkaline-earth ions (e.g., Sr²⁺). nih.govrsc.orgresearchgate.net By introducing these dopant ions during synthesis, such as in a mild hydrothermal reaction system, it is possible to stabilize the hexagonal GdF₃ structure at room temperature. nih.govrsc.org The selection of the specific dopant and its concentration are critical factors in controlling the phase transition and achieving stabilization. nih.gov This method provides a pathway to harness the superior properties of the hexagonal phase for practical applications. nih.govrsc.org

Nanostructural Evolution and Morphological Diversity

The functionality of GdF₃ is also heavily dependent on its nanostructure, including the size, shape, and surface characteristics of its particles, particularly in applications involving nanoparticles and thin films.

Significant research has been dedicated to controlling the morphology of GdF₃ nanocrystals. Various synthesis methods have been employed to produce nanoparticles with diverse shapes and narrow size distributions. Depending on the synthesis conditions, such as temperature and the use of stabilizing agents, different morphologies can be achieved. researchgate.netcancersp.com

For instance, solvothermal synthesis methods have been used to create monodisperse rhombic-shaped nanoparticles with an orthorhombic phase. cancersp.com Other techniques, like wet chemical precipitation, can yield elongated "spindle-like" clustered morphologies, also with an orthorhombic structure. mdpi.com Furthermore, researchers have successfully synthesized GdF₃ nanospheres and directed the liquid interfacial self-assembly of GdF₃ nanoplates into ordered superlattices. csic.esacs.org The ability to control particle shape and size is crucial as it directly impacts the material's optical and magnetic properties. researchgate.netnih.gov

When GdF₃ is prepared as a thin film, for applications such as optical coatings, its performance is influenced by surface and structural imperfections like surface roughness and porosity. researchgate.netmdpi.com These films often exhibit a porous, polycrystalline structure. researchgate.netmdpi.com

The structural evolution of GdF₃ thin films reveals a complex arrangement, often consisting of a densified bottom layer with porosity that increases toward the surface, culminating in a rough surface layer. researchgate.net The degree of these imperfections tends to increase with the thickness of the film; thicker films generally exhibit larger grain sizes, which can lead to larger pores and increased surface roughness. mdpi.com The porous nature of these films can also make them susceptible to the adsorption of environmental components like water, which can affect their optical properties over time. researchgate.netmdpi.com

| Property | Description | Influencing Factors | Assessment Techniques |

|---|---|---|---|

| Porosity | Presence of voids and gaps between crystalline grains. Tends to increase from the substrate interface to the film surface. | Film thickness, grain size, deposition conditions. mdpi.com | Variable Angle Spectroscopic Ellipsometry (VASE) researchgate.net |

| Surface Roughness | Irregularities on the film's top surface. Increases with film thickness and grain size. | Film thickness, growth mechanisms. researchgate.netmdpi.com | Atomic Force Microscopy (AFM), VASE researchgate.net |

| Structural Inhomogeneity | Films often have a multi-layer structure with varying density. | Accumulative film thickness, cone-shaped columnar growth. researchgate.net | Effective Medium Approximation (EMA) Modeling researchgate.net |

Advanced Characterization Techniques for Structural Elucidation

A suite of advanced analytical techniques is employed to fully characterize the complex structural and morphological properties of this compound from the atomic to the nanoscale.

X-ray Diffraction (XRD): This is a fundamental technique used to identify the crystalline phase (orthorhombic or hexagonal) of GdF₃ and to estimate the average size of nanocrystallites based on the broadening of diffraction peaks. cancersp.commdpi.comresearchgate.net

Transmission Electron Microscopy (TEM): TEM provides direct visualization of nanoparticles, allowing for detailed analysis of their size, shape, and morphology, such as identifying spindle-like, rhombic, or plate-like structures. researchgate.netmdpi.comacs.org

Atomic Force Microscopy (AFM): AFM is particularly useful for characterizing thin films, providing quantitative data on surface topography and confirming nanostructure and surface roughness. researchgate.net

Spectroscopic Ellipsometry: This optical technique is used to determine the porosity and surface roughness of thin films by modeling their optical response. researchgate.net

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic size of nanoparticles dispersed in a colloid, providing information on particle size distribution and agglomeration state. researchgate.netmdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to study the chemical composition of the material's surface, such as identifying the presence of capping agents or trace residues from synthesis. researchgate.netmdpi.comscirp.org

Small-Angle X-ray Scattering (SAXS): SAXS is employed to characterize the structure of ordered assemblies of nanocrystals, such as the superlattices formed by GdF₃ nanoplates, over larger length scales than TEM. acs.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive elemental analysis technique used to determine the total concentration of gadolinium and any dopants with high precision. rsna.org

X-ray Diffraction (XRD) Analysis for Crystal Structure and Crystallite Size

X-ray diffraction is a fundamental technique for determining the crystal structure and crystallite size of this compound. malvernpanalytical.com GdF₃ is known to exist in two primary polymorphic forms: a low-temperature orthorhombic α-GdF₃ (space group Pnma) and a high-temperature trigonal β-GdF₃ (space group P3c1) of the tysonite type. researchgate.net The transition between these phases typically occurs at high temperatures, around 1074 °C. researchgate.net

XRD patterns of GdF₃ synthesized via various methods, such as solid-state reaction or precipitation, provide definitive identification of the crystalline phases present. For instance, studies have shown that the reaction of Gd₂O₃ with NH₄HF₂ at temperatures progressing up to 650°C results in the formation of phase-pure orthorhombic GdF₃. sphinxsai.com The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity, with sharper peaks suggesting higher crystallinity. sphinxsai.com

The crystallite size of GdF₃ can be estimated from the broadening of the XRD peaks using the Scherrer equation. nih.govyoutube.com This analysis has been applied to nanocrystalline GdF₃, revealing crystallite sizes that can be controlled by synthesis parameters. For example, in one study, the crystallite size was calculated by measuring the full width at half maximum (FWHM) of prominent XRD peaks. sphinxsai.com Another investigation on Gd(OH)₃, a related gadolinium compound, demonstrated the use of the Scherrer equation to determine crystallite sizes along specific crystallographic directions. nih.gov

Table 1: Crystal Structure Data for this compound Polymorphs

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| α-GdF₃ | Orthorhombic | Pnma | a = 6.5713, b = 6.9954, c = 4.3932 | researchgate.net |

| β-GdF₃ | Trigonal | P3c1 | a = 0.687823, c = 0.706216 | researchgate.net |

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size

Transmission electron microscopy is an indispensable tool for the direct visualization of the morphology and size of this compound nanoparticles. nih.gov TEM analysis provides high-resolution images that reveal the shape, size distribution, and aggregation state of the nanoparticles.

Studies on GdF₃ nanoparticles synthesized by methods like wet chemical precipitation have shown varied morphologies, including elongated "spindle-like" clustered structures. researchgate.net In other research, GdF₃ nanocrystals with an average size of about 10 nm have been produced, exhibiting a low polydispersity. researchgate.net TEM images can confirm the crystalline nature of the nanoparticles, and selected area electron diffraction (SAED) patterns can be used to verify the orthorhombic crystal structure, which is in good agreement with XRD data. researchgate.net For instance, research on doped GdF₃ nanoparticles has utilized TEM to analyze their size and shape, revealing hexagonal and spherical morphologies with sizes less than 50 nm. mdpi.com

Dynamic Light Scattering (DLS) for Colloidal Properties and Particle Size Distribution

Dynamic light scattering is a non-invasive technique used to determine the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension. particlelaboratories.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. particlelaboratories.com This information is then used to calculate the particle size distribution.

For this compound nanoparticles, DLS provides valuable insights into their colloidal stability and aggregation behavior. For example, GdF₃ nanocrystals with an average size of approximately 10 nm as determined by TEM were found to have a hydrodynamic diameter centered at 14 nm when analyzed by DLS. researchgate.net This difference is expected as DLS measures the solvated particle, including any surface coatings or solvent layers. DLS has also been used to characterize the size of doped GdF₃ nanoparticles in deionized water, revealing a hydrodynamic diameter of about 120 nm with a low polydispersity index, indicating a colloidally stable and uniform system. mdpi.com Some studies have reported bimodal particle size distributions for GdF₃, with mean values at both the sub-micron and micron scales. sphinxsai.com

Spectroscopic Ellipsometry for Thin Film Microstructure and Derived Optical Constants

Spectroscopic ellipsometry is a powerful optical technique for the characterization of thin films. horiba.com It measures the change in polarization of light upon reflection from a sample surface to determine properties such as film thickness, surface roughness, and optical constants (refractive index and extinction coefficient). horiba.com

For this compound thin films, which are potential candidates for high refractive index components in UV optical coatings, spectroscopic ellipsometry is crucial for understanding their microstructure. researchgate.net GdF₃ films often exhibit a porous polycrystalline structure with surface roughness and a refractive index profile that can be influenced by adsorbed components from the environment. mdpi.com

Advanced modeling, such as the effective medium approximation, is used to analyze ellipsometric data and can reveal a multi-layer structure within the film, consisting of a dense bottom layer, a porous middle layer, and a rough top surface. researchgate.net This inhomogeneity is attributed to the growth mechanisms of cone-shaped columnar and polycrystalline microstructures that create voids between grains. researchgate.net Through such analysis, the optical constants of GdF₃ have been determined over a wide spectral range, with the refractive index at 193 nm reported to be approximately 1.688. mdpi.com

Table 2: Optical and Structural Properties of a GdF₃ Thin Film Derived from Spectroscopic Ellipsometry

| Property | Description | Finding | Reference |

| Microstructure | Revealed by effective medium approximation modeling. | Existence of a multilayer structure: a densified bottom layer, a porous middle layer, and a rough top surface. | researchgate.net |

| Refractive Index (n) | At a wavelength of 193 nm. | 1.688 | mdpi.com |

| Inhomogeneity | Result of porosity change with increasing film thickness. | Discontinuous columnar structure with voids between microstructures. | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography and Film Homogeneity

Atomic force microscopy provides high-resolution, three-dimensional images of the surface topography of materials. researchgate.net For this compound thin films, AFM is used to assess surface roughness and film homogeneity, which are critical parameters for optical applications.

AFM measurements have confirmed the nanostructure and surface roughness of GdF₃ films as determined by spectroscopic ellipsometry. researchgate.net The surface roughness of thin films can be influenced by the deposition process and film thickness. The homogeneity of the film, characterized by the uniformity of its surface, can also be evaluated. For example, AFM has been used to study the dependence of surface roughness on film material and thickness in UV optical coatings. researchgate.net In some cases, AFM has revealed very flat surfaces for blends containing gadolinium compounds, with a root mean squared (RMS) roughness of less than 0.40 nm, indicating good miscibility and a uniform interpenetrating network. uc.pt

Spectroscopic Properties and Energy Transfer Phenomena in Gadolinium Trifluoride Systems

Luminescence Characteristics of Doped Gadolinium Trifluoride Materials

Rare Earth Ion Doping for Tunable Emission Spectra

The introduction of various rare-earth ions into the GdF3 host lattice allows for the generation of a wide range of emission colors. By carefully selecting the dopant ions, the emission spectra can be precisely tuned for various applications. For instance, doping with europium (Eu3+) ions results in characteristic red emission. osti.govresearchgate.net The emission spectrum of Eu3+ in GdF3 typically shows prominent peaks corresponding to the 5D0 → 7FJ (J = 0, 1, 2, 3, 4) transitions. researchgate.netnih.gov The relative intensities of these transitions are sensitive to the local symmetry of the Eu3+ ion within the host lattice. osti.gov

Similarly, doping with terbium (Tb3+) ions produces green luminescence, with characteristic emission peaks attributed to the 5D4 → 7FJ (J = 6, 5, 4, 3) transitions. nih.gov Co-doping with other rare-earth ions like dysprosium (Dy3+) can also be employed to achieve specific emission colors. nih.gov The ability to tune the emission is further enhanced in co-doped systems, where energy transfer between different rare-earth ions can be exploited to populate specific energy levels and control the final emission output.

Here is an interactive data table summarizing the emission properties of various rare-earth doped GdF3 materials:

| Dopant Ion | Emission Color | Key Emission Transitions | Reference |

|---|---|---|---|

| Europium (Eu3+) | Red | 5D0 → 7FJ (J=0, 1, 2, 3, 4) | researchgate.netnih.gov |

| Terbium (Tb3+) | Green | 5D4 → 7FJ (J=6, 5, 4, 3) | nih.gov |

| Erbium (Er3+) | Green and Red (Upconversion) | 2H11/2+4S3/2→4I15/2 (Green), 4F9/2→4I15/2 (Red) | osti.gov |

| Thulium (Tm3+) | Blue (Upconversion) | Varies with co-dopant | researchgate.net |

| Neodymium (Nd3+) | Near-Infrared (NIR) | 4F3/2 → 4IJ (J=9/2, 11/2, 13/2) | nih.gov |

Mechanisms of Upconversion and Downconversion Luminescence

This compound is an excellent host for both upconversion and downconversion luminescence processes. osti.govresearchgate.netresearchgate.net Upconversion is a phenomenon where lower-energy photons (typically in the near-infrared range) are converted into higher-energy visible or ultraviolet photons. This process is highly desirable for applications such as biological imaging. osti.gov In GdF3 co-doped with sensitizer (B1316253) ions like ytterbium (Yb3+) and activator ions like erbium (Er3+) or thulium (Tm3+), the Yb3+ ions absorb the excitation energy and sequentially transfer it to the activator ions, populating their higher energy levels. researchgate.netacs.org For instance, in Yb3+/Er3+ co-doped GdF3, excitation at around 980 nm leads to green and red emissions from the Er3+ ions. osti.gov

Downconversion, also known as quantum cutting, is the inverse process where one high-energy photon is converted into two or more lower-energy photons. GdF3 doped with Eu3+ is an efficient material for visible quantum cutting. researchgate.net Upon excitation of a Gd3+ ion with a high-energy UV photon, a two-step energy transfer process can occur, leading to the emission of two visible photons from two different Eu3+ ions, with a theoretical quantum efficiency approaching 200%. researchgate.net

Photophysical Processes and Energy Transfer Dynamics

Intrinsic Gd3+ Luminescence and Sensitization Pathways

The gadolinium ion (Gd3+) itself exhibits luminescence, characterized by a sharp emission peak in the ultraviolet region around 311-312 nm, corresponding to the 6P7/2 → 8S7/2 transition. nih.govinstras.com Due to the high energy of its excited states, Gd3+ can act as an efficient sensitizer, transferring its absorbed energy to other co-doped rare-earth ions. osti.govnih.gov This sensitization pathway is a key mechanism for the luminescence observed in many GdF3-based phosphors. When the Gd3+ ions are excited, typically in the UV range, they can non-radiatively transfer their energy to nearby activator ions like Eu3+ or Tb3+, which then emit their characteristic luminescence. osti.govresearchgate.net The efficiency of this energy transfer is highly dependent on the concentration of the dopant ions and the distance between the Gd3+ and the activator ions. researchgate.net

Inter-ionic Energy Transfer in Co-doped Systems

In GdF3 systems co-doped with multiple rare-earth ions, complex energy transfer processes occur between the different ions. osti.govnih.gov These inter-ionic energy transfers are crucial for tailoring the luminescent properties of the material. A common example is the co-doping of a sensitizer, like Yb3+, with an activator, like Er3+ or Tm3+, for upconversion luminescence. acs.org The Yb3+ ion has a large absorption cross-section in the near-infrared and efficiently transfers the absorbed energy to the activator ion. aps.org

Cross-relaxation processes can also occur, where an excited ion transfers part of its energy to a neighboring ion, leading to both ions being in lower excited states. These processes can either enhance or quench the luminescence depending on the specific energy levels involved. For example, in Yb3+-Er3+ co-doped GdF3, cross-relaxation can populate the red-emitting level of Er3+. acs.org

Influence of Host Lattice Phonon Energy on Luminescence Efficiency

Compound Names Mentioned:

| Compound Name |

|---|

| This compound |

| Europium |

| Terbium |

| Dysprosium |

| Ytterbium |

| Erbium |

| Thulium |

Advanced Spectroscopic Probes and Analytical Techniques in the Study of this compound Systems

The investigation of this compound (GdF₃) systems is greatly enhanced by a suite of advanced spectroscopic techniques. These methods provide detailed insights into the material's electronic structure, chemical bonding, optical properties, and dynamic luminescence behavior.

X-ray Excited Optical Luminescence (XEOL) Spectroscopy

X-ray Excited Optical Luminescence (XEOL) is a powerful analytical technique that probes the optical emissions of a material following excitation by X-rays. sesame.org.jo In GdF₃ systems, particularly those doped with luminescent ions like terbium (Tb³⁺), XEOL is instrumental in characterizing their potential as scintillators for applications such as medical imaging. nih.govresearchgate.net

When GdF₃:Tb³⁺ nanoparticles are irradiated with X-rays, the Gd³⁺ ions act as intermediates, absorbing the high-energy photons and efficiently transferring the energy to the Tb³⁺ dopant ions. nih.gov This energy transfer results in the characteristic luminescence of Tb³⁺, with distinct emission peaks corresponding to electronic transitions from the excited ⁵D₄ state to the ⁷Fₙ ground states. nih.gov For instance, PEG-coated GdF₃:Tb³⁺ (10%) nanoparticles exhibit prominent radioluminescence peaks at 490 nm, 545 nm, 585 nm, and 620 nm when excited by a 35 kV, 1.6 mA X-ray source. nih.govresearchgate.net The most intense emission is observed in the green region at 545 nm. nih.gov

The efficiency of this X-ray-induced luminescence is dependent on the concentration of the dopant, with optimal intensity typically achieved at a Tb³⁺ concentration of around 10-15 atomic percent. nih.gov XEOL spectroscopy, often used in conjunction with X-ray Absorption Near Edge Structure (XANES), can reveal detailed information about the electronic structure and optical properties of these materials, which is crucial for the development of advanced display and lighting technologies, as well as scintillators for medical applications. sesame.org.jo

Key Research Findings from XEOL Spectroscopy of GdF₃:Tb³⁺:

Energy Transfer: Gd³⁺ sublattices facilitate efficient energy migration to luminescent centers. nih.gov

Characteristic Emissions: Tb³⁺ doping leads to strong green emission at 545 nm under X-ray excitation. nih.gov

Dopant Concentration: Optimal luminescence is achieved at 10-15 at% of Tb³⁺. nih.gov

| Excitation Source | Nanoparticle System | Key Emission Peaks | Application |

| X-ray (35 kV, 1.6 mA) | PEG@GdF₃:Tb³⁺ (10%) | 490, 545, 585, 620 nm | Scintillators for Medical Imaging |

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Surface Coatings

Fourier-Transform Infrared (FTIR) spectroscopy is a vital, non-destructive technique for identifying functional groups and characterizing chemical bonds within a material. mdpi.compressbooks.pub The resulting absorption spectrum acts as a unique molecular fingerprint. mdpi.com In the context of this compound, FTIR is particularly useful for analyzing surface modifications and the presence of organic coatings.

The mid-infrared region, typically 4000 to 400 cm⁻¹, is most commonly used for analytical purposes. mdpi.com This region can be divided into the functional group region (1600-4000 cm⁻¹) and the fingerprint region (500-1600 cm⁻¹), the latter being highly distinctive for specific chemical compounds. researchgate.net

For instance, in studies involving lanthanide complexes, including those with gadolinium, designed as flame-retardant additives for polyurethane coatings, FTIR is employed to confirm the chemical structure of the synthesized complexes. researchgate.net By analyzing the characteristic vibrational modes, researchers can verify the successful coordination of the metal ion with the organic ligand. researchgate.net This information is crucial for understanding the interaction between the GdF₃ nanoparticles and any surface-modifying agents, which can significantly influence their stability, dispersibility, and biological interactions. researchgate.net

Combining FTIR with other techniques like Raman spectroscopy can provide a more comprehensive understanding of the molecular vibrations and chemical bonding within the system. mdpi.com

| Spectral Region | Wavenumber Range (cm⁻¹) | Information Obtained |

| Functional Group Region | 4000 - 1600 | Identification of primary functional groups |

| Fingerprint Region | 1600 - 500 | Unique identification of the compound |

UV-Visible (UV-Vis) Spectroscopy for Optical Absorption and Transparency

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to measure the absorption and transmittance of light in the ultraviolet and visible regions of the electromagnetic spectrum. upi.edu For this compound, a material valued for its optical properties, UV-Vis spectroscopy is essential for characterizing its transparency and determining its optical band gap. nih.govmdpi.com

GdF₃ thin films are known for their high transparency in the UV and visible spectral ranges. mdpi.com UV-Vis spectrophotometry can be used to measure the reflectance and transmittance of these films, providing data to calculate their optical constants. mdpi.com For example, measurements on a 612 nm thick GdF₃ film show its spectral dependencies of near-normal reflectance. mdpi.com

In nanoparticle systems, UV-Vis spectroscopy can confirm the formation of the particles and provide an estimation of their band gap energy. For instance, gadolinium colloid samples have shown a peak absorbance in the 200-300 nm wavelength range, indicating good UV light absorption properties. researchgate.net From such spectra, the band gap energy can be estimated using a Tauc plot, with one study reporting a value of 5.76 eV for gadolinium-based colloids. researchgate.net The transparency of materials like GdF₃ is a key characteristic, as it is often a prerequisite for its use as a host material in luminescent applications. nih.gov

| Material | Wavelength Range | Key Finding |

| GdF₃ Thin Film (612 nm) | UV-Visible | Characterization of reflectance and optical constants. mdpi.com |

| Gadolinium Colloid | 200-300 nm | Peak UV absorbance and estimation of a 5.76 eV band gap. researchgate.net |

Time-Resolved Luminescence Measurements

Time-resolved luminescence measurements provide critical insights into the dynamic processes of energy transfer and decay in luminescent materials like doped this compound. This technique measures the decay of luminescence intensity over time after pulsed excitation, revealing the lifetimes of excited states. illinois.edu

In GdF₃:Eu³⁺ nanophosphors, for example, time-resolved fluorescence has been used to study the energy transfer from Gd³⁺ to Eu³⁺ ions. researchgate.net The luminescence decay of the ⁵D₀ level of Eu³⁺ was found to be significantly longer when excited via the Gd³⁺ ions (at 273 nm) compared to direct excitation of Eu³⁺ (at 393 nm), confirming the energy transfer mechanism. researchgate.net

Furthermore, time-resolved luminescence measurements are crucial for understanding the effects of plasmonic enhancement on the luminescence of nanoparticles. By comparing the luminescence lifetimes of downconversion nanoparticles with and without a plasmonic substrate, researchers can determine the extent to which the radiative decay rate and quantum yield are enhanced. researchgate.net For instance, a shortening of the luminescence lifetime at 1525 nm for Er³⁺ in NaYF₄:Yb³⁺, Er³⁺, Ce³⁺ nanoparticles on a silver nano-array indicates an increased radiative decay rate due to the plasmonic effect. researchgate.net

These measurements are fundamental for optimizing the efficiency of luminescent materials for various applications, from bio-imaging to optoelectronics.

| System | Excitation Wavelength | Observation | Conclusion |

| GdF₃:Eu³⁺ | 273 nm (via Gd³⁺) | Longer Eu³⁺ luminescence lifetime. researchgate.net | Confirms Gd³⁺ to Eu³⁺ energy transfer. researchgate.net |

| NaYF₄:Yb³⁺,Er³⁺,Ce³⁺ on Ag-HCNA | 980 nm | Shortened Er³⁺ luminescence lifetime at 1525 nm. researchgate.net | Increased radiative decay rate due to plasmonic enhancement. researchgate.net |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful, non-destructive technique that provides a unique "vibrational fingerprint" of a molecule by probing its vibrational and rotational modes. nih.govu-tokyo.ac.jp It is based on the inelastic scattering of monochromatic light, typically from a laser. mdpi.com This technique is highly sensitive to the chemical structure and bonding within a material. mdpi.com

While specific Raman studies on pure this compound are not extensively detailed in the provided context, the principles of the technique are broadly applicable. Raman spectroscopy can be used to identify the chemical composition and crystal structure of materials. mdpi.com The Raman spectrum is often analyzed in specific regions, such as the "fingerprint region" (typically 500-2000 cm⁻¹), which contains a wealth of information about the molecule's structure. nih.govspectroscopyonline.com

In the broader context of material science, Raman spectroscopy is used to characterize the crystalline phases of materials, identify impurities, and study the effects of strain and defects. For GdF₃ systems, it could be employed to confirm the crystalline phase (e.g., hexagonal vs. orthorhombic), which is known to influence its luminescent properties. researchgate.net It can also be used to analyze the interaction of GdF₃ with surface coatings or biological molecules by detecting changes in the vibrational modes.

| Technique | Principle | Information Gained | Application to GdF₃ |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. mdpi.com | Vibrational and rotational modes (molecular fingerprint). nih.govu-tokyo.ac.jp | Phase identification, analysis of surface interactions. |

Effects of External Stimuli on Spectroscopic Behavior (Pressure, Temperature, Plasmonics)

The spectroscopic properties of this compound systems can be significantly influenced by external stimuli such as pressure, temperature, and plasmonic effects.

Pressure and Temperature: High-pressure and high-temperature studies on gadolinium metal have revealed several structural phase transitions. aps.org For instance, angle-dispersive x-ray diffraction measurements have shown that gadolinium undergoes a series of structural changes as pressure is increased, following a sequence from hexagonal close-packed to samarium-type, to double hexagonal close-packed, and then to a distorted face-centered cubic structure. aps.org At high temperatures and pressures, new phases have been observed. aps.org While these studies are on gadolinium metal, they highlight the sensitivity of the electronic structure and crystal lattice of gadolinium-containing materials to external pressure and temperature, which would in turn affect their spectroscopic properties.

Plasmonics: The interaction of luminescent nanoparticles with plasmonic nanostructures can lead to a dramatic enhancement of their emission. researchgate.net This is due to the strong localized electric fields generated by the surface plasmons, which can increase both the excitation rate and the radiative decay rate of the fluorophores. researchgate.net In the case of downconversion nanoparticles, such as those containing GdF₃ as a host, coupling them with a periodic silver hole-cap nanoarray has been shown to result in a significant enhancement of the near-infrared emission. researchgate.net Time-resolved luminescence measurements combined with simulations are used to elucidate the mechanisms behind this enhancement. researchgate.net

The study of these effects is crucial for tuning the optical properties of GdF₃-based materials for specific applications, such as high-pressure sensors or enhanced bio-imaging probes.

| Stimulus | Effect on Gadolinium Systems | Spectroscopic Observation |

| High Pressure & Temperature | Structural phase transitions in Gd metal. aps.org | Changes in X-ray diffraction patterns. aps.org |

| Plasmonic Nanostructures | Enhancement of luminescence. researchgate.net | Increased emission intensity and shortened luminescence lifetime. researchgate.net |

Theoretical and Computational Investigations of Gadolinium Trifluoride

Quantum Mechanical Approaches to Electronic Structure

The electronic structure of GdF₃ is complex due to the presence of the heavy gadolinium atom with its partially filled 4f orbitals. Accurate modeling requires sophisticated quantum mechanical methods that can adequately account for electron correlation and relativistic phenomena.

Ab Initio Calculations (MP2, CCSD, and CCSD(T) Methods)

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, are crucial for obtaining a precise description of molecular systems. For molecules containing heavy elements like gadolinium, high-level correlated methods are necessary to capture the intricate electron interactions.

Møller-Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock approximation by including electron correlation at the second order of perturbation theory. It offers a good balance between computational cost and accuracy for many systems.

Coupled-Cluster (CC) Theory: Coupled-cluster methods are among the most accurate ab initio techniques.

CCSD: Includes single and double electron excitations, providing a robust description of correlation effects.

CCSD(T): This "gold standard" of quantum chemistry adds a perturbative correction for triple excitations to the CCSD model, often yielding results that are very close to the exact solution of the Schrödinger equation for a given basis set. rsc.orgarxiv.org

The application of these methods to lanthanide trifluorides allows for the precise calculation of geometries, bond energies, and other electronic properties. researchgate.net For instance, CCSD(T) calculations, when extrapolated to the complete basis set (CBS) limit, provide benchmark-quality interaction energies and molecular geometries. rsc.org While computationally demanding, these methods are essential for establishing reliable theoretical data for species like GdF₃. nih.govarxiv.org

Density Functional Theory (DFT) for Molecular and Periodic Systems

Density Functional Theory (DFT) has become a workhorse in computational chemistry and materials science due to its favorable combination of accuracy and computational efficiency. DFT is well-suited for studying both isolated GdF₃ molecules and its properties in the solid state (periodic systems). arxiv.org

Various exchange-correlation functionals are employed in DFT calculations to approximate the complex many-body effects of electron exchange and correlation. nih.gov For gadolinium compounds, hybrid functionals such as B3LYP are often used. nih.govresearchgate.net These functionals incorporate a portion of exact Hartree-Fock exchange, which can be critical for accurately describing the electronic structure of systems with localized f-electrons. nih.gov

DFT studies on gadolinium-containing systems have been successfully used to investigate structural, electronic, and magnetic properties, providing insights that complement experimental findings. arxiv.orgnih.gov

Relativistic Effects and Basis Set Considerations in GdF₃ Modeling

Due to the high atomic number of gadolinium (Z=64), relativistic effects play a significant role in determining the electronic structure of GdF₃. These effects, which arise from the high velocity of core electrons, contract the s and p orbitals while causing the d and f orbitals to expand. This redistribution of electron density influences chemical bonding and molecular properties.

To account for these phenomena, computational models must incorporate relativistic Hamiltonians. Furthermore, the choice of basis set—the set of mathematical functions used to build molecular orbitals—is critical. For heavy elements like gadolinium, specialized basis sets that are designed to account for relativistic effects must be used. These basis sets often employ effective core potentials (ECPs) for the inner-shell electrons, reducing computational cost while accurately describing the valence electron interactions. rsc.org

Vibrational Dynamics and Spectroscopic Predictions

Computational methods are indispensable for interpreting and predicting the vibrational spectra of molecules. By calculating the potential energy surface, it is possible to determine the vibrational frequencies and understand the dynamics of atomic motion.

Calculation of Anharmonic Vibrational Frequencies and Potential Energy Surfaces

The potential energy surface (PES) describes the energy of a molecule as a function of its atomic coordinates. libretexts.orgyoutube.com It is a fundamental concept that connects a molecule's structure to its vibrational behavior. youtube.com Ab initio and DFT methods are used to calculate the energy at various points on this surface. visualizeorgchem.comnih.gov

While the harmonic approximation is often used for simplicity, real molecular vibrations are anharmonic. Calculating anharmonic frequencies provides a more accurate prediction of experimental infrared (IR) and Raman spectra. iastate.edu Methods like Vibrational Self-Consistent Field (VSCF) theory and second-order vibrational perturbation theory (VPT2) are employed to account for anharmonicity and the coupling between different vibrational modes. nih.goviastate.eduunito.itrsc.org These calculations can predict not only fundamental transitions but also overtones and combination bands, leading to a richer and more accurate theoretical spectrum. rsc.orgmdpi.com

Below is a table summarizing typical computational approaches for determining vibrational frequencies.

| Property | Computational Method | Key Information Obtained |

|---|---|---|

| Potential Energy Surface (PES) | DFT, MP2, CCSD(T) | Energy as a function of molecular geometry, location of minima and transition states. libretexts.org |

| Harmonic Frequencies | Calculation of second derivatives of energy | Fundamental vibrational modes assuming a quadratic potential. |

| Anharmonic Frequencies | VSCF, VPT2 | More accurate frequencies that account for the true shape of the PES, including overtones and combination bands. rsc.orgmdpi.com |

Modeling of Temperature and Environmental (Inert-Gas Matrix) Effects on Spectra

Experimental studies of reactive or unstable species like GdF₃ are often performed using matrix isolation spectroscopy. fu-berlin.defu-berlin.de In this technique, molecules are trapped within a solid, inert gas matrix (such as argon or neon) at cryogenic temperatures. fu-berlin.de This environment isolates the molecules, preventing aggregation and allowing for detailed spectroscopic analysis.

However, the inert matrix is not entirely non-interacting and can cause slight shifts in the vibrational frequencies compared to the gas phase. Computational models can simulate these matrix effects by including explicit matrix atoms in the calculation or by using polarizable continuum models. By comparing the calculated gas-phase frequencies with those predicted within a simulated matrix, it is possible to quantify these shifts and achieve better agreement with experimental matrix isolation spectra. fu-berlin.de

Simulation of Optical and Electronic Band Structures

Theoretical and computational studies are pivotal in understanding and predicting the optical and electronic properties of materials like Gadolinium Trifluoride (GdF₃). These methods allow for the investigation of band structures and spectra, providing insights that complement experimental findings.

Prediction of Optical Properties and Band Gaps

This compound is recognized as a high-index material with a large band-gap energy, making it suitable for multilayer coatings in the deep and vacuum ultraviolet (DUV/VUV) spectral regions. researchgate.netresearchgate.net Computational models are essential for predicting its optical constants, such as the refractive index. For instance, optical characterization of GdF₃ films using a universal dispersion model has provided values for the refractive index, which is a key parameter for optical coating design.

| Wavelength (nm) | Predicted Refractive Index |

| 193 | ~1.70 |

This interactive table is based on data for this compound Patinal® with a substrate temperature of 300°C.

The prediction of band gaps is a central aspect of computational materials science, often employing Density Functional Theory (DFT). However, it is a well-documented issue that standard DFT functionals, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), tend to underestimate the band gap of semiconductors and insulators. youtube.comstackexchange.comstackexchange.com This "band-gap problem" arises because the Kohn-Sham gap is not equivalent to the fundamental quasiparticle gap. stackexchange.com More advanced methods, such as DFT+U (which adds a Hubbard U term) or hybrid functionals, can provide more accurate predictions. mdpi.com While these computational techniques are widely applied to inorganic compounds for band gap prediction, specific theoretical values for the ab initio band gap of this compound are not extensively detailed in the available literature. aps.org An experimental study on gadolinium colloid estimated a band gap of 5.76 eV, though this was noted to be close to that of Gadolinium Hydroxide (Gd(OH)₃). researchgate.net

Molecular Dynamics Simulations for Material Behavior

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules. By integrating Newton's equations of motion, MD simulations can provide detailed atomic-scale insights into the dynamic behavior of materials, including phase transitions and mechanical responses.

Phase Transitions and Diffusion Mechanisms

MD simulations are a valuable tool for investigating the mechanisms of solid-state phase transitions and atomic diffusion. By simulating a system of atoms over time at various temperatures and pressures, researchers can observe the collective atomic rearrangements that constitute a phase change. researchgate.net These simulations can reveal nucleation events and the growth of new phases, providing a mechanistic understanding that is often difficult to obtain experimentally. Similarly, diffusion mechanisms can be elucidated by tracking the trajectories of individual atoms over long simulation times to calculate diffusion coefficients and identify pathways for atomic transport. Although MD simulations have been employed to study the behavior of gadolinium ions in aqueous solutions, the available research did not include studies using this method to investigate phase transitions or diffusion mechanisms specifically within solid this compound. researchgate.net

Simulation of Mechanical Properties at the Atomic Scale

The mechanical properties of materials, such as elastic modulus, shear modulus, and fracture strength, can be predicted using MD simulations. mdpi.comnih.govsemanticscholar.org In these simulations, the material is subjected to virtual mechanical tests, such as uniaxial tension, compression, or shear. The response of the atomic system to the applied strain is monitored by calculating the resulting stress. From the stress-strain relationship, key mechanical constants can be derived. semanticscholar.org This atomic-scale approach allows for the investigation of deformation mechanisms, such as dislocation motion and crack propagation. semanticscholar.orgresearchgate.net While MD simulation is a well-established technique for predicting the mechanical properties of a wide range of materials, including polymers and ceramics, no specific studies applying this method to this compound were identified in the surveyed literature. mdpi.comnih.govsemanticscholar.org

Advanced Applications and Functional Materials Based on Gadolinium Trifluoride

Optical and Photonic Technologies

The demand for high-performance optical components for applications in microlithography, telecommunications, and laser systems has driven research into advanced materials. Gadolinium trifluoride is a prominent candidate, particularly for applications in the ultraviolet spectrum, owing to its favorable optical characteristics.

Deep Ultraviolet (DUV) and Vacuum Ultraviolet (VUV) Optical Coatings

This compound is particularly valued for its use in optical coatings for the Deep Ultraviolet (DUV) and Vacuum Ultraviolet (VUV) spectral regions. Among the lanthanide trifluorides, GdF₃ possesses a high band gap energy, which allows for a wide range of transparency, with an absorption edge at approximately 150 nm. This property makes it suitable for optical systems that operate at critical excimer laser wavelengths, such as 157 nm (F₂ excimer laser).

Thin films of GdF₃ are typically deposited through evaporation methods, including electron-beam and boat evaporation. However, e-beam evaporation can sometimes lead to dissociation of the compound, resulting in higher absorption in the VUV range. The quality and optical performance of these thin films are highly dependent on the deposition process conditions, such as substrate temperature and deposition rate. For instance, a substrate temperature between 250 to 350 °C is necessary to achieve dense film structures with desirable optical properties.

High Refractive Index Materials for Interference Stacks

In the fabrication of multilayer optical coatings, such as interference stacks, materials with alternating high and low refractive indices are required. This compound serves as a high refractive index material in the UV region. Its refractive index is approximately 1.688 at a wavelength of 193 nm. This high refractive index provides a significant contrast with low-index fluoride (B91410) materials like magnesium fluoride (MgF₂), which is essential for designing efficient filters, mirrors, and other interference-based optical components.

The performance of GdF₃ in these stacks is influenced by its structural properties. Evaporated thin films of GdF₃ tend to exhibit a columnar crystalline growth in an orthorhombic crystal structure. When deposited on calcium fluoride (CaF₂) substrates, GdF₃ films show reduced inhomogeneity and higher density due to hetero-epitaxial growth, as compared to films deposited on fused silica (B1680970) substrates.

Development of Anti-Reflective Coatings

Anti-reflective (AR) coatings are crucial for improving the efficiency of optical systems by minimizing light loss due to reflection. These coatings function based on the principle of destructive interference between light waves reflected from different interfaces. Multi-layer AR coatings, which can achieve near-zero reflectance over a broad wavelength range, are constructed from alternating layers of materials with high and low refractive indices.

Given its high refractive index in the UV spectrum, this compound is a suitable material for the high-index layers in such multi-layer AR stacks. By pairing it with a low-index material like silicon dioxide or magnesium fluoride, it is possible to fabricate highly effective anti-reflective coatings for DUV and VUV applications. The thickness of each layer is precisely controlled to be a quarter-wavelength of the target light, ensuring that reflected beams interfere destructively.

Laser Optics Components and Active Media

The stability and low optical loss of this compound make it a potential candidate for components used in high-power laser systems, particularly excimer lasers. Its application is primarily in the form of thin-film coatings on laser optics to enhance their performance and durability. While some lanthanide-doped materials are used as active media in lasers, the primary role of GdF₃ in this context is as a robust coating material for mirrors and lenses subjected to high-energy laser radiation.

Scintillation and Radiation Detection

The unique properties of the gadolinium atom, specifically its high atomic number and large neutron absorption cross-section, make it a material of interest for detecting ionizing radiation.

This compound Crystals in Ionizing Radiation Detection

Gadolinium is an effective element for radiation detection due to its high atomic number (Z=64), which provides a high probability of interaction with gamma-rays. Furthermore, specific isotopes of gadolinium, notably ¹⁵⁵Gd and ¹⁵⁷Gd, have exceptionally high thermal neutron absorption cross-sections (60,900 barns and 254,000 barns, respectively). Upon capturing a neutron, the gadolinium nucleus emits a cascade of gamma-rays and conversion electrons, which can then be detected.

While gadolinium is more commonly used in oxide-based scintillators like Gadolinium Aluminum Gallium Garnet (GAGG), the use of gadolinium halides, including GdF₃, is also being explored. In a scintillator, the host crystal material (in this case, GdF₃) would absorb ionizing radiation and transfer that energy to an activator ion, which then emits light. The high density of gadolinium compounds is advantageous for efficiently stopping penetrating radiation like gamma-rays. The development of GdF₃ crystals for scintillation could offer a high-density, efficient material for both gamma-ray and neutron detection.

Data Tables

Table 1: Optical Properties of this compound Thin Films

| Property | Value | Wavelength |

| Refractive Index | ~1.688 | 193 nm |

| Absorption Edge | ~150 nm | - |

| Range of Transparency | 150 nm – 11 µm | - |

Table 2: Properties of Gadolinium for Radiation Detection

| Property | Value | Notes |

| Atomic Number (Z) | 64 | High Z improves gamma-ray interaction probability. |

| Density (Bulk) | 7.06 g/cm³ | High density aids in stopping power for radiation. |

| Thermal Neutron Cross-Section (¹⁵⁷Gd) | ~254,000 barns | One of the highest known cross-sections. |

| Thermal Neutron Cross-Section (¹⁵⁵Gd) | ~60,900 barns | Also significantly high for neutron capture. |

Scintillation Mechanisms and Light Yield Optimization

This compound (GdF₃) is a material of interest in the field of scintillators, which are materials that emit light when exposed to ionizing radiation. The scintillation process in materials containing gadolinium is often complex, involving the electronic structure of the gadolinium ion (Gd³⁺). While GdF₃ itself is not the most common scintillator, the mechanisms involving the Gd³⁺ ion are well-studied in various host materials, particularly in doped fluoride and oxide glasses.

Light yield, a measure of the number of photons produced per unit of energy absorbed (typically expressed in photons/MeV), is a crucial parameter for scintillator performance. Optimization of light yield in gadolinium-based scintillators often focuses on selecting the appropriate activator and its concentration. For instance, in certain dense scintillating glasses containing Gadolinium Oxide (Gd₂O₃), the energy transfer from Gd³⁺ to Ce³⁺ plays a significant role, and an optimal concentration of Gd₂O₃ is found to be around 15% to maximize the light output researchgate.net.

Research into various gadolinium-based host materials demonstrates the potential for high light yields. For example, a Tb-doped gadolinium pyrosilicate (Tb:Gd₂Si₂O₇) single crystal has been shown to exhibit an exceptionally high scintillation light yield of 95,600 photons/MeV mdpi.com. While this is not this compound, it underscores the potential of gadolinium-based hosts for creating highly efficient scintillators. The development of new fluoride scintillators remains an active area of research, with studies on complex fluoride nanoparticles like Pb₄Lu₃F₁₇ demonstrating that co-doping with Gd³⁺ can enhance scintillation intensity through these energy transfer processes mdpi.com.

Table 1: Scintillation Properties of Various Gadolinium-Containing Materials

| Material/Compound | Activator/Dopant | Light Yield (photons/MeV) | Key Mechanism/Feature |

| Gadolinium-containing glass | Ce³⁺ | ~1,200 ph/MeV (for a specific formulation) | Energy transfer from Gd³⁺ to Ce³⁺ researchgate.net |

| Gadolinium-containing glass | Ce³⁺ | X-ray excited emission intensity up to 87% of BGO crystal | Optimized Gd₂O₃ concentration for enhanced light yield |

| Tb-doped Gadolinium Pyrosilicate (Tb:Gd₂Si₂O₇) | Tb³⁺ | 95,600 | High light yield oxide scintillator mdpi.com |

| Pb₄Lu₃F₁₇ Nanoparticles | Tb³⁺/Ce³⁺ (with Gd³⁺ co-doping) | 16.8% of commercial CsI(Tl) | Gd³⁺ enhances intensity via energy transfer mdpi.com |

Neutron Absorption Properties in Nuclear Instrumentation

Gadolinium is a critically important element in nuclear instrumentation due to its exceptionally high neutron absorption cross-section, which is the measure of the probability of a neutron being captured by a nucleus. Natural gadolinium is the element with the highest thermal neutron capture cross-section, a property dominated by two of its isotopes: Gd-157 (254,000 barns) and Gd-155 (60,900 barns). This makes gadolinium and its compounds, including this compound, highly effective materials for neutron detection and shielding.

In the context of nuclear instrumentation, gadolinium acts as a neutron converter. When a gadolinium nucleus captures a neutron, it forms an excited nucleus that promptly de-excites by emitting a cascade of gamma rays and conversion electrons. This process is known as the (n,γ) reaction. The emitted radiation, particularly the conversion electrons and low-energy gamma rays, can then be detected by a standard radiation detector (like a scintillator or semiconductor detector), providing an indirect signature of the neutron capture event.

The advantages of using gadolinium in neutron detectors include:

High Detection Efficiency: The massive neutron cross-section allows for the creation of thin, yet highly efficient, thermal neutron detectors.

Distinct Signature: The gamma-ray cascade following neutron capture in gadolinium has a total energy of about 8 MeV for Gd-157, providing a strong signal that can be distinguished from other background radiation.

Versatility: Gadolinium can be incorporated into various detector media, including scintillators, plastics, and alloys, to create specialized neutron detection systems.

Gadolinium-based materials are also employed as neutron poisons or for shielding in nuclear applications, such as in spent nuclear fuel storage casks. Alloys containing gadolinium have been developed to provide both structural integrity and criticality control by absorbing excess neutrons.

X-ray-Induced Luminescence for Advanced Imaging Systems

X-ray-induced luminescence, also known as radioluminescence, is the phenomenon where a material absorbs X-rays and re-emits the energy as lower-energy photons, typically in the visible or ultraviolet spectrum. This principle is the foundation of scintillator-based X-ray detectors used in a wide range of imaging systems, from medical computed tomography (CT) to industrial inspection.

Gadolinium compounds are particularly effective for these applications due to several key properties:

High Atomic Number (Z=64): Gadolinium has a high atomic number, which leads to a high probability of X-ray interaction (photoelectric absorption). This ensures that a large fraction of the incident X-ray energy is deposited into the material, leading to a brighter luminescent signal.

Efficient Luminescence: When doped with appropriate activators like Terbium (Tb³⁺) or Europium (Eu³⁺), gadolinium compounds can be highly efficient phosphors. Terbium-activated gadolinium oxysulfide (Gd₂O₂S:Tb), for example, is a commonly used green-emitting phosphor in X-ray imaging screens.

Energy Transfer: Similar to the scintillation mechanism under gamma-ray excitation, the Gd³⁺ ion can absorb energy from the X-ray interaction and efficiently transfer it to the activator ions, which then produce the visible light for imaging wikipedia.org.

Energy Conversion and Storage Materials

Electrolyte Materials for Solid Oxide Fuel Cells (SOFCs)

While there is limited evidence of this compound being used directly as a primary electrolyte in Solid Oxide Fuel Cells (SOFCs), the element gadolinium is a key component in some of the most promising electrolyte materials for intermediate-temperature SOFCs (IT-SOFCs). Specifically, gadolinium-doped ceria (GDC, Ce₁-xGdxO₂-δ) and gadolinium-doped zirconia (GDZ) are extensively researched for their high ionic conductivity.

The primary function of an SOFC electrolyte is to transport oxygen ions (O²⁻) from the cathode to the anode while blocking the passage of electrons. Traditional yttria-stabilized zirconia (YSZ) electrolytes require high operating temperatures (800-1000°C) to achieve sufficient ionic conductivity. Doping ceria (CeO₂) with gadolinium introduces Gd³⁺ ions into the Ce⁴⁺ lattice sites. To maintain charge neutrality, this substitution creates oxygen vacancies in the crystal structure. These vacancies act as pathways for oxygen ions to move through the material, significantly enhancing the ionic conductivity, especially at lower temperatures (600-800°C) nih.govrmit.edu.au.

Research has shown that GDC thin-film electrolytes can enable high-performance SOFCs. For instance, an SOFC with a 3 µm thick GDC electrolyte demonstrated a high power density of 2 W/cm² at 800°C, a performance level comparable to cells using conventional YSZ electrolytes nih.govnih.gov. Furthermore, specially synthesized GDC materials have achieved high ionic conductivity of 0.1 S/cm at temperatures as low as 450°C, paving the way for the development of low-temperature SOFCs aalto.fi.

Table 2: Performance Data for Gadolinium-Doped Ceria (GDC) Electrolytes in SOFCs

| Operating Temperature (°C) | GDC Layer Thickness | Maximum Power Density (mW/cm²) | Achieved Ionic Conductivity (S/cm) | Reference |

| 800 | 3 µm | 2250 | - | nih.gov |

| 700 | 3 µm | 1375 | - | nih.gov |

| 600 | 3 µm | 560 | - | nih.gov |

| 450 | Not specified | 569 | 0.1 | aalto.fi |

Materials for Solar Energy Conversion

The direct application of this compound as a primary component in the active layer of solar cells is not widely documented in current research. However, the properties of lanthanide fluorides suggest potential areas for exploration. For example, research on related lanthanide compounds, such as Europium Fluoride (EuFx), has shown their potential as electron-selective contact materials in crystalline silicon solar cells. This indicates a possible, though currently unexplored, avenue for this compound in similar applications.

A different trifluoride compound, Nitrogen Trifluoride (NF₃), sees significant use in the manufacturing of thin-film photovoltaic modules researchgate.net. It is employed as a potent cleaning gas for the chemical vapor deposition (CVD) reactors used to produce amorphous silicon films. It is important to note that in this context, NF₃ is part of the manufacturing process and does not become part of the final solar cell's functional structure for energy conversion researchgate.net.

Dielectric Properties for Thin Film Capacitors

This compound is a material with properties that make it suitable for use in optical thin films, and by extension, it possesses characteristics relevant to dielectric applications. As a member of the lanthanide trifluoride family, GdF₃ exhibits a high band gap energy, which is a key indicator of a good electrical insulator—a fundamental requirement for a dielectric material in a capacitor . When deposited as a thin film, GdF₃ shows a high refractive index and is transparent over a wide range from the deep ultraviolet (DUV) to the infrared spectrum loradchemical.com.

While specific dielectric constant values for GdF₃ in capacitor applications are not extensively published, the properties of other gadolinium-based compounds highlight the potential of gadolinium as a component in high-k dielectrics. A high-k dielectric is a material with a high dielectric constant (κ) that allows for the miniaturization of electronic components like capacitors and transistors. For example, Gadolinium Scandate (GdScO₃) has been investigated as a next-generation high-k gate dielectric to replace silicon dioxide in semiconductors. Amorphous thin films of GdScO₃ have been shown to possess a high dielectric constant of approximately 22–23 arxiv.org. This demonstrates that gadolinium, when combined with other elements, can form materials with excellent dielectric properties suitable for advanced thin-film capacitors.

Table 3: Properties of this compound and Related Compounds for Thin Film Applications

| Compound | Property | Value | Application Relevance |

| This compound (GdF₃) | Refractive Index | 1.58 (at 500 nm) | Optical coatings, indicates potential as a dielectric loradchemical.com |

| This compound (GdF₃) | Transmission Range | 200 nm - 12 µm | Wide transparency for optical and electronic devices loradchemical.com |

| This compound (GdF₃) | Band Gap | High | Indicates good electrical insulation properties |

| Gadolinium Scandate (GdScO₃) | Dielectric Constant (κ) | 22-23 | High-k dielectric for advanced capacitors and transistors arxiv.org |

Nanotechnology and Biomedical Imaging Material Science

This compound (GdF₃) has emerged as a significant compound in the advancement of nanotechnology and material science, particularly within the realm of biomedical imaging. Its unique properties, stemming from the high atomic number of gadolinium and the optical characteristics of the fluoride host, make it a versatile platform for the development of advanced functional materials.

Multifunctional Nanoparticles for Bimodal Imaging (Optical and Magnetic Resonance)

The development of multifunctional nanoparticles capable of bimodal imaging, specifically combining optical and magnetic resonance imaging (MRI), represents a significant step forward in diagnostic capabilities. This compound is at the forefront of this research, primarily through the synthesis of doped nanostructures.

Researchers have successfully synthesized neodymium-doped this compound (GdF₃:Nd³⁺) nanophosphors that serve as effective contrast agents for both near-infrared (NIR) optical imaging and MRI. These nanoparticles are typically synthesized via a thermal decomposition route using trifluoroacetate precursors. The resulting nanocrystals are remarkably small, with an average size of approximately 5 nanometers, which allows them to form stable colloids.

The optical imaging modality is facilitated by the strong NIR fluorescence of the neodymium dopant, while the magnetic resonance imaging contrast is provided by the inherent magnetic properties of the gadolinium (Gd³⁺) ions within the nanocrystalline host. This dual functionality allows for the acquisition of complementary imaging data, combining the high spatial resolution of MRI with the high sensitivity of optical imaging.

Table 1: Properties of GdF₃:Nd³⁺ Nanophosphors for Bimodal Imaging

| Property | Value/Characteristic | Source |

|---|---|---|

| Average Particle Size | 5 nm | nih.gov |

| Composition | Neodymium-doped this compound (GdF₃:Nd³⁺) | nih.gov |

| Optical Property | Efficient Near-Infrared (NIR) fluorescence | nih.gov |

| Magnetic Property | Strong magnetic properties suitable for MRI | nih.gov |

| Colloidal Stability | Forms stable colloids lasting for several weeks | nih.gov |

Nanocrystals for X-ray-Induced Photodynamic Therapy (X-PDT)

X-ray-induced photodynamic therapy (X-PDT) is an innovative therapeutic strategy that utilizes scintillating nanoparticles to convert X-rays into visible or ultraviolet light, which then activates a photosensitizer to generate cytotoxic reactive oxygen species (ROS) for cancer treatment. The high atomic number (Z=64) of gadolinium makes its compounds, including this compound, promising candidates as scintillators for X-PDT. High-Z elements are efficient at absorbing X-ray energy, a critical first step in the X-PDT process.

While specific research focusing solely on this compound for X-PDT is emerging, the foundational principles are well-established through studies of other gadolinium-containing nanoparticles, such as terbium-doped gadolinium oxysulfide (Gd₂O₂S:Tb). These materials have been shown to activate photosensitizers upon X-ray irradiation. The potential of GdF₃ in this application lies in its ability to act as a host lattice for luminescent dopants that can emit light at wavelengths suitable for activating nearby photosensitizers. The energy absorbed from X-rays by the gadolinium ions can be efficiently transferred to these dopants, initiating the photodynamic process.

The development of GdF₃-based nanocrystals for X-PDT is an active area of research, with the goal of creating nanoplatforms that can be targeted to tumor tissues for localized and effective cancer therapy.

Development of Biocompatible this compound Nanomaterials

For any nanomaterial to be used in biomedical applications, biocompatibility is a paramount concern. Research into this compound nanomaterials has placed a strong emphasis on ensuring their safety at the cellular and organismal levels. The biocompatibility of these nanoparticles is heavily influenced by their surface chemistry.

Studies have shown that surface modification of GdF₃ nanoparticles is crucial for improving their biocompatibility and cellular uptake. For instance, coating neodymium-doped this compound (GdF₃:Nd³⁺) nanoparticles with poly(maleic anhydride-alt-1-octadecene) (PMAO) has been demonstrated to yield nanophosphors with no significant cellular toxicity at concentrations up to 200 μg/ml.

The general strategies for enhancing the biocompatibility of gadolinium-based nanoparticles, which are applicable to GdF₃, involve surface functionalization with various molecules. These modifications can alter the physicochemical properties of the nanoparticles, such as their size and surface charge, which in turn affects their interaction with biological systems. The goal is to create a stable, non-toxic interface between the nanoparticle and the biological environment.

Table 2: Biocompatibility of Surface-Modified Gadolinium-Based Nanoparticles

| Nanoparticle Composition | Surface Coating | Key Biocompatibility Finding | Source |

|---|---|---|---|

| GdF₃:Nd³⁺ | Poly(maleic anhydride-alt-1-octadecene) (PMAO) | No significant cellular toxicity up to 200 μg/ml | nih.gov |

| Gadolinium Oxide (Gd₂O₃) | Bovine Serum Albumin (BSA) | Excellent biosafety toward normal human fibroblast cells |

Probes for Bioimaging Research

This compound nanoparticles are being actively investigated as advanced probes for a variety of bioimaging applications. Their utility stems from the inherent properties of gadolinium, which is a key element for MRI contrast agents, combined with the versatility of the nanoparticle platform.

These nanoprobes can be functionalized to target specific biological molecules or cellular structures, thereby enabling molecular imaging. The ability to conjugate targeting ligands, such as peptides or antibodies, to the surface of GdF₃ nanoparticles allows for the specific accumulation of the probes at sites of interest, such as tumors. This targeted delivery enhances the signal-to-noise ratio in imaging and provides more precise diagnostic information.

The development of gadolinium-based nanoprobes is a broad field, with various materials being explored. While many studies focus on gadolinium chelates or gadolinium oxide, the principles of probe design are transferable to this compound. The aim is to create theranostic agents that not only provide high-resolution imaging but also have the potential for therapeutic applications, such as in MRI-guided radiotherapy. The small size of these nanoparticles, often less than 5 nm, allows for favorable biodistribution and renal clearance, which are important considerations for clinical translation.

Fundamental Interactions and Mechanisms in Gadolinium Trifluoride

Electronic Structure and Chemical Bonding Analysis

The electronic configuration of a neutral gadolinium atom is [Xe] 4f⁷ 5d¹ 6s². In the formation of gadolinium trifluoride, gadolinium donates three valence electrons to form the Gd³⁺ cation, which has the stable, half-filled electron configuration of [Xe] 4f⁷. The fluorine atoms each accept one electron to form the F⁻ anion with a stable, filled outer electron shell. The primary bonding mechanism in GdF₃ is therefore ionic, arising from the electrostatic attraction between the positively charged Gd³⁺ ions and the negatively charged F⁻ ions.

Computational studies based on density functional theory (DFT) provide deeper insights into the electronic band structure of GdF₃. These calculations reveal that this compound is a wide bandgap insulator. The Materials Project, for instance, reports a calculated band gap of 2.86 eV for the cubic phase of GdF₃. The valence band is primarily composed of F 2p orbitals, while the conduction band is formed mainly from the empty Gd 5d and 6s orbitals. The 4f electrons of Gd³⁺ form localized states within the band gap, which are responsible for many of the unique magnetic and optical properties of gadolinium compounds.

While the bonding in GdF₃ is predominantly ionic, theoretical investigations into lanthanide trihalides suggest a degree of covalent character in the Gd-F bonds. This partial covalency arises from the overlap between the Gd³⁺ and F⁻ orbitals. Topological analysis of the electron density in lanthanide trihalides, including GdF₃, has shown negative values for the total energy density at the bond critical point between the metal and halogen, which is an indicator of a covalent contribution to the bond. The strength of the Gd-F bond is a significant factor in the material's chemical and thermal stability.

Table 1: Calculated Electronic and Structural Properties of Cubic GdF₃

| Property | Value |

| Crystal System | Cubic |

| Space Group | Fm-3m |

| Band Gap | 2.86 eV |

| Formation Energy | -4.157 eV/atom |

| Magnetic Ordering | Ferromagnetic |

| Total Magnetization | 6.97 µB/f.u. |

| Data sourced from the Materials Project. |

Lattice Dynamics and Phonon Interactions

The lattice dynamics of this compound are governed by the collective vibrations of the Gd³⁺ and F⁻ ions in the crystal lattice. These vibrations, known as phonons, play a crucial role in the material's thermal properties and influence its optical and electronic characteristics. The study of phonon interactions is essential for understanding phenomena such as thermal conductivity, thermal expansion, and non-radiative relaxation processes in luminescent materials.

The vibrational properties of GdF₃ can be investigated experimentally using techniques such as Raman and infrared (IR) spectroscopy, as well as inelastic neutron scattering. Raman and IR spectroscopy probe the zone-center phonon modes, providing information about the symmetry of the crystal structure and the nature of the interatomic forces. A comparison of the Raman spectra of GdF₃ and YF₃ (yttrium trifluoride) hosts reveals distinct phonon modes associated with the vibrations of the crystal lattice.

Theoretical modeling, often based on DFT, can be used to calculate the full phonon dispersion curves, which show the relationship between the phonon frequency and wavevector throughout the Brillouin zone. While detailed phonon dispersion curves for GdF₃ are not widely available in the literature, studies on similar fluoride (B91410) materials demonstrate the methodology. These calculations typically involve the determination of the forces on the atoms for small displacements from their equilibrium positions.

In optical applications, particularly when GdF₃ is used as a host for luminescent lanthanide ions, phonon interactions are a key factor in the efficiency of light emission. Non-radiative relaxation, where the excited state energy of a dopant ion is dissipated as heat, occurs through the emission of phonons. The energy of the highest-frequency phonons in the host material is a critical parameter; a lower maximum phonon energy generally leads to a lower probability of non-radiative relaxation and thus higher luminescence efficiency. Fluoride hosts like GdF₃ are known for their relatively low phonon energies compared to oxides, which makes them excellent host materials for upconversion and other luminescent applications.

Crystal Field Effects on Lanthanide Ions within the GdF₃ Host

When a lanthanide ion is introduced as a dopant into the GdF₃ host lattice, it substitutes a Gd³⁺ ion and is subjected to the electrostatic field created by the surrounding F⁻ ligands. This "crystal field" or "ligand field" lifts the degeneracy of the 4f electronic energy levels of the dopant ion, leading to a characteristic splitting of the spectral lines. The magnitude and symmetry of this splitting provide detailed information about the local environment of the dopant ion.

The effects of the crystal field on the energy levels of lanthanide ions are often analyzed using the Judd-Ofelt theory. nih.gov This theory allows for the calculation of the probabilities of electronic transitions between the 4f levels, based on a set of three intensity parameters (Ω₂, Ω₄, and Ω₆). nih.gov These parameters are determined empirically from the absorption or emission spectra of the doped material and reflect the influence of the host lattice on the radiative properties of the dopant ion. nih.gov

In GdF₃, which can crystallize in orthorhombic or hexagonal structures, the Gd³⁺ sites have a center of inversion. sisgeenco.com.br When Eu³⁺ is doped into the GdF₃ lattice at low concentrations, the emission spectrum is typically dominated by the ⁵D₀ → ⁷F₁ transition, which is a magnetic dipole transition and is less sensitive to the local symmetry. sisgeenco.com.br However, studies have shown that as the concentration of Eu³⁺ dopant is increased, a noticeable change in the emission color occurs, with an increase in the intensity of the ⁵D₀ → ⁷F₂ transition. sisgeenco.com.br This suggests that at higher doping levels, the GdF₃ crystal lattice undergoes distortion, which reduces the symmetry of the dopant site and relaxes the selection rules for the ⁵D₀ → ⁷F₂ transition. sisgeenco.com.br This phenomenon highlights the intricate interplay between the dopant ion and the host lattice in determining the material's optical properties.